Product packaging for Methoserpidine(Cat. No.:CAS No. 865-04-3)

Methoserpidine

Cat. No.: B1676401
CAS No.: 865-04-3
M. Wt: 608.7 g/mol
InChI Key: ULBNWNUHGJLQHO-VKMIBBQISA-N
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Description

Methoserpidine, with the chemical formula C33H40N2O9 and a molecular weight of 608.69 g·mol⁻¹, is an antihypertensive compound structurally related to reserpine . Historically classified as an antihypertensive agent (WHO code C02AA06), it has been used in clinical research for the management of high blood pressure . A key characteristic noted in early research is that this compound was identified as a "non-depressant isomer of reserpine," suggesting a differentiated pharmacological profile from its parent compound . It has also been studied in fixed-dose combinations with diuretics for enhanced hypotensive action . As a supplier, we provide this compound as a high-purity chemical reference standard to support modern pharmaceutical and cardiovascular research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40N2O9 B1676401 Methoserpidine CAS No. 865-04-3

Properties

CAS No.

865-04-3

Molecular Formula

C33H40N2O9

Molecular Weight

608.7 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C33H40N2O9/c1-38-19-7-8-23-22(14-19)20-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)21(18)15-24(35)29(20)34-23/h7-8,11-12,14,18,21,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,21+,24-,27-,28+,31+/m1/s1

InChI Key

ULBNWNUHGJLQHO-VKMIBBQISA-N

Isomeric SMILES

CO[C@@H]1[C@H](C[C@H]2CN3CCC4=C([C@@H]3C[C@H]2[C@H]1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Appearance

Solid powder

Other CAS No.

865-04-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methoserpidine;  Decaserpil;  Neoserpin;  Resertene;  R 694;  R-694;  R694; 

Origin of Product

United States

Synthetic Chemistry and Structural Derivatization

Foundational Synthetic Routes for Methoserpidine

This compound is structurally an isomeride of reserpine (B192253), differing in the position of a methoxy (B1213986) group on ring A. umich.edu While specific detailed foundational synthetic routes solely for this compound were not extensively detailed in the search results, its close relationship and identification as a 10-methoxy derivative of deserpidine (B1670285) suggest that synthetic approaches likely build upon or are analogous to those developed for reserpine and deserpidine. drugfuture.comumich.edu Deserpidine itself has known isolation and synthesis methods reported in the literature. drugfuture.com The synthesis of reserpine analogues has been a notable area, with compounds like tetrabenazine (B1681281) being a well-known example. umich.edu These historical synthetic efforts in the reserpine family of alkaloids provide a foundational context for the potential routes to this compound.

Methodologies for Chemical Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of compounds related to this compound, such as 3,4,5-trimethoxybenzoic acid derivatives, has been explored. These derivatives have been synthesized and studied for their activity. researchgate.netresearchgate.net The 3,4,5-trimethoxybenzoic acid moiety is present in the structure of this compound as an ester substituent. wikipedia.orguni.lu Methodologies in organic synthesis, such as condensation reactions, are employed to create new derivatives. researchgate.net For example, the synthesis of organometallic derivatives of tricyclic quinazoline (B50416) derivatives has been achieved through condensation of an active methylene (B1212753) group with ferrocenecarbaldehyde. researchgate.net This highlights the use of targeted synthetic strategies to introduce new functionalities and explore the chemical space around a core structure.

Research into related compound classes, such as benzodiazepine (B76468) derivatives, also illustrates the methodologies used in synthesizing analogues and studying their structure-activity relationships through techniques like X-ray investigations. researchgate.net The synthesis of asymmetric piperazines through condensation reactions further exemplifies the chemical transformations used in creating diverse analogues. researchgate.net

Strategies for Rational Design and Exploration of New Chemical Entities

Rational drug design is a key strategy in medicinal chemistry for the development of new drugs and the modification of existing lead compounds to improve their properties. researchgate.netfrontiersin.org This approach often begins with a lead compound of known structure and, if possible, a known mechanism of action, including details about its interaction with biological targets. researchgate.net

Strategies for rational design and exploration of new chemical entities related to this compound or similar complex molecules can involve:

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity is fundamental. researchgate.netnih.gov This involves synthesizing a series of analogues with systematic structural changes and evaluating their effects.

Bioisosterism: This strategy involves replacing one functional group with another that has similar physical and chemical properties to improve pharmacological activity, selectivity, or pharmacokinetic profiles while maintaining the core biological activity. researchgate.net

Targeting Specific Interactions: For compounds that interact with biological targets (like proteins), rational design can focus on optimizing interactions with specific binding sites. nih.govjustia.com This can involve identifying key residues in the target and designing molecules that form favorable interactions, such as hydrogen bonds or π-π interactions. nih.govbiorxiv.org

Combinatorial Synthesis: This approach involves creating large libraries of chemically related compounds to rapidly explore a wide range of structural variations. justia.com High-throughput screening methods are then used to identify compounds with desired properties. justia.com

Utilizing Structural Information: Techniques like X-ray crystallography can provide detailed three-dimensional structures of compounds and their complexes with biological targets, guiding the design of improved analogues. researchgate.netbiorxiv.org

While direct examples of the rational design of this compound analogues were not extensively detailed, the principles of rational design applied to other drug classes and complex molecules are relevant. For instance, rational design has been applied to develop peptide-based inhibitors by modifying structures to improve stability and selectivity rsc.org, and to design antagonists targeting specific protein domains based on structural information nih.gov. The presence of the trimethoxybenzoyl moiety and the complex yohimban (B1201205) core in this compound offer multiple sites for potential structural modifications to explore the impact on its properties.

Molecular Pharmacology and Mechanism of Action Studies

Characterization of Molecular Targets

While specific detailed research solely focused on the molecular targets of methoserpidine is limited in the provided search results, its classification as a yohimban (B1201205) alkaloid and its relationship to reserpine (B192253) provide significant clues. Reserpine is known to target the vesicular monoamine transporter (VMAT), specifically VMAT2, leading to the depletion of monoamine neurotransmitters like norepinephrine (B1679862), dopamine, and serotonin (B10506) from synaptic vesicles. mims.comfishersci.caresearchgate.net Given the structural similarity between this compound and reserpine, it is likely that this compound shares a similar molecular target, impacting monoamine transport. One source explicitly lists this compound as a monoamine transport inhibitor. biorxiv.org Another study exploring potential antileukemia agents identified this compound (CAS number: 865043) as a molecule that targets BCL-2 in docking studies. mdpi.com

Receptor Binding Profile and Interactions

Analyzing the receptor binding profile of a compound like this compound involves various in vitro and quantitative methods to understand its affinity and interactions with specific receptors.

In Vitro Radioligand Binding Assays: Principles and Applications

In vitro radioligand binding assays are widely used to characterize receptors and determine their distribution and affinity for ligands. nih.govsci-hub.se These assays involve incubating tissue sections, cultured cells, or homogenates with increasing concentrations of a radiolabeled ligand that binds to the receptor of interest. nih.gov By measuring the amount of bound radioligand, researchers can determine key parameters such as the equilibrium dissociation constant (KD), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which indicates receptor density. nih.gov

There are generally three basic approaches to radioligand binding experiments: saturation binding, competition binding, and kinetic binding assays. sci-hub.se Saturation experiments use increasing concentrations of a radiolabeled ligand to determine receptor density and the affinity of the labeled ligand. nih.gov Competition binding assays, on the other hand, use a fixed concentration of a radiolabeled ligand and increasing concentrations of an unlabeled compound (the competitor) to determine the affinity and selectivity of the unlabeled compound for the receptor. nih.gov Kinetic assays measure the rates of association and dissociation of a ligand to and from a receptor, providing kinetic parameters that can also be used to derive affinity. nih.gov

Radioligand binding assays are valuable because they provide a direct measure of the interaction between receptors and ligands, including drugs and synthetic compounds. sci-hub.se They are essential for studying receptor biochemistry and play a crucial role in drug discovery and structure-activity relationship studies. sci-hub.se While they typically cannot distinguish between agonists and antagonists, they provide quantitative information about receptor expression and ligand affinity. sci-hub.se

Quantitative Analysis of Ligand-Receptor Interactions (e.g., affinity, kinetics)

Quantitative analysis of ligand-receptor interactions involves determining parameters such as binding affinity (KD or Ki) and kinetic rate constants (kon and koff). frontiersin.orgceltarys.combmglabtech.com

Binding affinity is commonly represented by the equilibrium dissociation constant (KD). bmglabtech.com A lower KD value indicates a higher binding affinity, meaning the ligand binds more tightly to the receptor. bmglabtech.com KD can be determined from saturation binding experiments by analyzing the binding data using methods like nonlinear curve-fitting programs or graphical representations such as Scatchard plots, although Scatchard plots can be complex to interpret in cases of heterogeneous binding sites or cooperativity. nih.govnih.gov

Kinetic parameters, the association rate constant (kon) and the dissociation rate constant (koff), describe the speed at which a ligand binds to and dissociates from a receptor, respectively. frontiersin.orgbmglabtech.com These rates are crucial because the duration of the ligand-receptor complex (residence time, which is the reciprocal of koff) can be a significant predictor of in vivo efficacy. nih.gov Kinetic assays measure the rate of association or dissociation over time. nih.govbmglabtech.com The equilibrium dissociation constant (KD) is also related to the kinetic rate constants by the equation KD = koff / kon. frontiersin.org

Quantitative analysis often involves fitting experimental binding data to mathematical models using specialized software. nih.govuah.es This allows for the accurate determination of binding parameters and provides insights into the nature of the ligand-receptor interaction. nih.govuah.es

Advanced Methodological Considerations in Receptor Binding Studies

Advanced methodological considerations in receptor binding studies aim to improve the accuracy, efficiency, and scope of these experiments. While traditional radioligand binding is a cornerstone, newer techniques and computational approaches are also employed.

One consideration is the choice of radioligand, which should ideally have high affinity and selectivity for the target receptor. uah.esslideshare.net Nonspecific binding, or binding of the radioligand to sites other than the receptor of interest, must be accounted for and minimized. uah.es

Advanced techniques include quantitative autoradiography, which allows for the determination of receptor distribution in tissues. nih.gov Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly used to predict and analyze ligand-receptor interactions and binding kinetics at an atomic level. nih.govimrpress.com These methods can complement experimental data and provide deeper insights into the binding process. nih.govimrpress.com

Furthermore, the development of fluorescence-based binding assays offers alternatives to radioligand methods, addressing some of the disadvantages associated with radioactivity, such as cost and waste disposal. celtarys.com Techniques like fluorescence polarization (FP), FRET, and BRET can be used to study binding kinetics and affinity, sometimes without requiring direct labeling of the receptor. celtarys.combmglabtech.com

Elucidation of Specific Cellular and Subcellular Mechanisms

This compound's mechanism of action at the cellular and subcellular level is closely linked to its likely target, the vesicular monoamine transporter (VMAT). Reserpine, a related compound, inhibits VMAT, preventing the uptake of monoamines into synaptic vesicles. fishersci.ca This leads to the depletion of neurotransmitter stores in nerve endings. mims.com The depleted neurotransmitters in the cytoplasm are then subject to degradation by monoamine oxidase. This reduction in available neurotransmitter for release into the synaptic cleft is the primary mechanism by which reserpine exerts its pharmacological effects, including its hypotensive action. Given that this compound is a monoamine transport inhibitor biorxiv.org, it is highly probable that it operates through a similar mechanism, affecting the storage and availability of monoamines within neurons.

Studies in animals have shown that large doses of this compound can lower the noradrenaline content of sympathetic ganglia and brain in cats, and sympathetic ganglia but not brain in rabbits. nih.gov This suggests a differential effect on monoamine stores depending on the species and tissue, potentially related to variations in VMAT expression or function, or the drug's distribution.

Cellular and subcellular mechanisms also encompass how a drug enters the cell and where it localizes within the cell to reach its target. frontiersin.orggu.se While specific details for this compound's cellular uptake and subcellular distribution are not extensively described in the provided results, general mechanisms for drug entry include passive diffusion and active transport processes, such as receptor-mediated endocytosis. frontiersin.orgnih.gov The lipophilicity and structure of this compound would influence its ability to cross cell membranes. Once inside the cell, its target is likely associated with intracellular vesicles (VMAT), implying a need to interact with or enter these organelles.

Comparative Analysis of Mechanism of Action with Related Compounds (e.g., Reserpine)

This compound is described as a synthetic isomer of reserpine and shares structural similarities. ncats.ionih.govwikipedia.org Their mechanisms of action are also closely related, primarily revolving around the modulation of monoamine neurotransmitter storage.

Both this compound and reserpine are classified as Rauwolfia alkaloids or synthetic derivatives with antihypertensive properties. nih.govmims.comdrugbank.com The well-established mechanism of reserpine involves the inhibition of VMAT, leading to the depletion of norepinephrine, dopamine, and serotonin from presynaptic vesicles. mims.comfishersci.caresearchgate.net This depletion reduces the amount of neurotransmitter released upon nerve stimulation, resulting in decreased sympathetic tone and a hypotensive effect. mims.com

This compound is also identified as a monoamine transport inhibitor biorxiv.org, strongly suggesting that its primary mechanism is similar to that of reserpine – interfering with the vesicular uptake and storage of monoamines. Early reports suggested this compound might be free from the central nervous system (CNS) side effects associated with reserpine, such as sedation and depression ncats.ionih.gov, although later clinical experience indicated that depression could occur in a significant proportion of patients ncats.io. This difference in observed CNS effects, despite a similar proposed mechanism of monoamine depletion, could potentially be attributed to differences in their ability to cross the blood-brain barrier, their affinity for VMAT in different brain regions, or other as yet uncharacterized interactions. One study in rabbits and cats indicated that large doses of this compound depleted noradrenaline in sympathetic ganglia in both species, but only in the brain of cats, while reserpine caused depletion in both brain and ganglia in cats. nih.gov This suggests potential differences in tissue-specific effects compared to reserpine.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Theoretical Frameworks and Methodological Paradigms of SAR/QSAR

SAR and QSAR are fundamental concepts in medicinal chemistry and cheminformatics used to establish relationships between the structural features of molecules and their biological activities. chemrxiv.orgjetir.orgresearchgate.netwikipedia.orgcollaborativedrug.com The core hypothesis is that the biological activity of a compound is a function of its chemical structure. researchgate.net

SAR studies qualitatively assess how changes in chemical structure affect biological activity. chemrxiv.orgwikipedia.orgnih.govgardp.org This involves systematically modifying parts of a molecule and observing the resulting changes in potency, efficacy, or selectivity. By analyzing these changes, researchers can identify which functional groups or structural motifs are essential for activity and which modifications enhance or diminish it. chemrxiv.orggardp.org

QSAR, on the other hand, builds upon SAR by employing mathematical and statistical methods to develop quantitative models that correlate structural properties (descriptors) with biological activity. jetir.orgwikipedia.orgcollaborativedrug.comnih.govjapsonline.comnih.govresearchgate.net These models aim to predict the activity of new, untested compounds based on their calculated descriptors. japsonline.comnih.govresearchgate.netmdpi.com The process typically involves defining a set of molecules with known activities, calculating various molecular descriptors (physicochemical, electronic, steric, etc.), and then using statistical methods (such as regression analysis or machine learning algorithms) to build a model that describes the relationship between the descriptors and the observed activity. japsonline.comnih.govresearchgate.netmdpi.com

The theoretical basis of QSAR often relies on the "similarity principle," which posits that structurally similar molecules are likely to exhibit similar biological properties and activities. collaborativedrug.comjapsonline.commdpi.com Early QSAR models were based on postulates of similarity and additivity, although these have faced challenges with the advent of high-throughput screening and large datasets. chemrxiv.orgscispace.com Modern QSAR approaches can be data-driven and may not require explicit knowledge of the mechanism of action. chemrxiv.orgscispace.com

Identification of Pharmacophoric Features and Key Structural Determinants of Activity

Identifying the pharmacophoric features of a molecule is a critical aspect of SAR/QSAR analysis. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For reserpine (B192253) alkaloids like methoserpidine, which are known to interact with monoamine transporters, specific structural features are likely responsible for their binding affinity and activity. taylorandfrancis.comdrugbank.com

While specific detailed SAR studies solely focused on identifying the pharmacophoric features of this compound were not extensively found in the search results, related indole (B1671886) alkaloids, such as reserpine, provide insights. Reserpine's antihypertensive action is primarily due to its ability to deplete catecholamines and serotonin (B10506) from peripheral sympathetic nerve endings by inhibiting the vesicular monoamine transporter (VMAT) taylorandfrancis.comwikipedia.orgdrugbank.com. This suggests that structural features enabling binding to VMAT are key determinants of activity for this class of compounds.

Computational and In Silico Approaches for SAR/QSAR Modeling

Computational and in silico methods are extensively used in modern SAR/QSAR analysis to build predictive models, screen virtual libraries, and gain insights into molecular interactions. researchgate.netnih.govjapsonline.comnih.govresearchgate.netknoell.comjpionline.org These methods offer a faster and more cost-effective alternative or supplement to traditional experimental approaches. knoell.com

Various computational techniques are employed, including:

Molecular Descriptors Calculation: Software is used to calculate a wide range of molecular descriptors that quantify different structural and physicochemical properties of compounds. japsonline.comresearchgate.netmdpi.com

Statistical Modeling: Methods like multiple linear regression, partial least squares, and principal component analysis are used to build mathematical models correlating descriptors with biological activity. japsonline.comnih.gov

Machine Learning and Artificial Intelligence: More advanced approaches, including deep learning algorithms and neural networks, are increasingly being used for QSAR modeling, allowing for the analysis of large datasets and the prediction of complex biological activities. chemrxiv.orgjapsonline.comresearchgate.netscispace.comjpionline.org

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor or enzyme (e.g., VMAT), providing insights into the potential binding interactions and affinities. japsonline.comresearchgate.netjpionline.org

Pharmacophore Modeling: Computational tools can identify and visualize the essential features (pharmacophore) required for binding to a target. researchgate.netmdpi.com

In the context of reserpine alkaloids, computational studies, including molecular docking, have been used to investigate their interactions with biological targets. For example, molecular docking has been applied to study the binding of reserpine to targets like P-glycoprotein and EGFR, providing insights into potential mechanisms beyond its classical effects. researchgate.net While specific in silico studies focusing on QSAR modeling of this compound were not prominently found, QSAR methods have been applied to related compound series to predict various properties and activities. mdpi.comresearchgate.net

Computational methods are also crucial for validating QSAR models to ensure their reliability and predictive power within a defined applicability domain. researchgate.netmdpi.comknoell.com

SAR Investigations for Differential Pharmacological Selectivity (e.g., Peripheral Preference)

Differential pharmacological selectivity, such as preference for peripheral versus central targets, is a critical aspect of drug design, aiming to maximize desired effects while minimizing off-target interactions and side effects. For reserpine, a major limitation of its clinical use has been its central nervous system (CNS) effects, including sedation and depression. taylorandfrancis.comwikipedia.org This has driven interest in developing derivatives with reduced CNS penetration and increased peripheral selectivity.

SAR investigations for differential selectivity involve systematically modifying the chemical structure to alter properties that influence distribution and target binding. Factors such as lipophilicity, polarity, and the presence of charged groups can significantly impact a compound's ability to cross biological membranes, including the blood-brain barrier (BBB). mdpi.comug.edu.gh

One strategy to reduce CNS penetration is to increase the polarity or introduce charged groups, as highly polar or charged molecules generally have difficulty crossing the lipophilic BBB. mdpi.com Reserpine methonitrate, a quaternary analog of reserpine, has been synthesized and studied to evaluate its central and peripheral actions. openaccessjournals.com Quaternization introduces a permanent positive charge, which is expected to significantly reduce its ability to cross the BBB. Studies comparing reserpine methonitrate to reserpine have shown that while both can produce a dose-dependent reduction in blood pressure (a peripheral effect), the quaternary analog showed attenuated entry into the CNS and reduced behavioral changes compared to reserpine, suggesting a shift towards peripheral preference. openaccessjournals.com This type of SAR investigation, comparing the activity profiles of structural analogs with altered physicochemical properties, is key to understanding and designing for differential selectivity.

Although specific data tables detailing the SAR of this compound and its selectivity were not found, the principles of SAR/QSAR, particularly concerning the impact of structural modifications on properties relevant to BBB penetration and target binding, are directly applicable to understanding and potentially modulating the pharmacological profile of this compound and other reserpine derivatives.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Assessments

Detailed in vitro studies specifically characterizing the direct molecular interactions and functional effects of methoserpidine are not extensively available in publicly accessible literature. However, based on its structural similarity to reserpine (B192253), its pharmacological actions are presumed to be related to the inhibition of vesicular monoamine transporters (VMATs).

Cell-Free and Cell-Based Assays for Target Modulation

Specific data from cell-free or cell-based assays detailing the direct modulation of molecular targets by this compound are not prominently reported in the reviewed scientific literature. It is widely understood that reserpine and its analogues exert their effects by irreversibly blocking VMAT1 and VMAT2. This inhibition prevents the uptake and storage of monoamine neurotransmitters such as norepinephrine (B1679862), dopamine, and serotonin (B10506) into synaptic vesicles. Consequently, these neurotransmitters remain in the cytoplasm where they are metabolized by monoamine oxidase, leading to a depletion of catecholamines from nerve terminals. It is hypothesized that this compound shares this fundamental mechanism of action.

Functional Assays in Isolated Tissues or Organ Systems

Similarly, specific functional assays of this compound on isolated tissues or organ systems are not well-documented in available research. The expected effects, based on its presumed mechanism, would involve observing a diminished response to sympathetic nerve stimulation in isolated tissues, such as blood vessels or cardiac preparations, due to the depletion of norepinephrine stores.

In Vivo Pharmacological Studies in Animal Models

In vivo studies in animal models have provided more insight into the pharmacological profile of this compound, particularly concerning its cardiovascular effects and its actions on the central and peripheral nervous systems.

Systemic Pharmacodynamic Responses (e.g., Cardiovascular Modulation)

As an antihypertensive agent, this compound has been shown to lower blood pressure in animal models. This effect is a direct consequence of its presumed ability to deplete catecholamines from peripheral sympathetic nerve endings. The reduction in norepinephrine leads to a decrease in peripheral vascular resistance and cardiac output, resulting in a hypotensive response. The onset of this action is typically slow, reflecting the time required for the depletion of neurotransmitter stores.

Differentiation of Central vs. Peripheral Actions in Animal Systems

A notable aspect of this compound's preclinical pharmacology is the differentiation of its effects on the central and peripheral nervous systems, which appears to be species-dependent. nih.gov

In studies conducted on rabbits, large single doses of this compound (12 mg/kg) resulted in a reduction of noradrenaline content in sympathetic ganglia, indicative of a peripheral action. nih.gov However, the same dosage did not affect the noradrenaline content in the brain, and no sedative effects were observed. nih.gov This suggests that in rabbits, this compound may have a more pronounced peripheral effect with limited central nervous system penetration or action. nih.gov

Conversely, in cats, doses ranging from 0.5 to 12 mg/kg led to a loss of noradrenaline from both the sympathetic ganglia and the brain. nih.gov In this species, the administration of this compound was also associated with sedation, a centrally mediated effect. nih.gov These findings highlight a species-specific difference in the central versus peripheral actions of this compound. nih.gov

Animal ModelDosageEffect on Peripheral Noradrenaline (Sympathetic Ganglia)Effect on Central Noradrenaline (Brain)Observed SedationReference
Rabbit12 mg/kgLoweredNo effectNo nih.gov
Cat0.5 - 12 mg/kgLoweredLoweredYes nih.gov

Comparative Preclinical Pharmacology of this compound and Analogues

This compound is an isomer of reserpine and shares its fundamental mechanism of catecholamine depletion. nih.gov However, the preclinical data suggests potential differences in their pharmacological profiles, particularly concerning central nervous system effects.

The primary distinction suggested by early animal studies is that this compound may have a reduced propensity to cause central nervous system side effects, such as sedation, compared to reserpine, at least in certain species like the rabbit. nih.gov This is supported by the observation that in rabbits, this compound lowered peripheral noradrenaline without affecting brain levels or causing sedation, whereas reserpine is known to deplete both central and peripheral catecholamines, leading to its characteristic sedative and depressant effects. nih.gov

The hypotensive effects of this compound are comparable to those of reserpine, as both are effective in lowering blood pressure through the depletion of peripheral catecholamines. nih.gov The key difference lies in the potential for a greater separation between the desired peripheral antihypertensive effects and the undesired central side effects with this compound.

CompoundPrimary MechanismPeripheral Catecholamine DepletionCentral Catecholamine Depletion (Species Dependent)Sedative Effects (Species Dependent)Reference
This compoundVMAT InhibitionYesYes (in cats), No (in rabbits)Yes (in cats), No (in rabbits) nih.gov
ReserpineVMAT InhibitionYesYesYes nih.govnih.gov

Investigation of Metabolic Pathways and Biotransformation (Non-Human)

Detailed in vivo and in vitro studies on the metabolic pathways and biotransformation of this compound in non-human preclinical species are not extensively documented in publicly available scientific literature. While the principles of drug metabolism are well-established, specific data on this compound's metabolic fate, including the identification of its metabolites and the enzymatic systems responsible, remain largely uncharacterized in animal models. General drug metabolism studies in preclinical species like rats, dogs, and monkeys are crucial for understanding a compound's pharmacokinetic profile and potential for toxicity. These investigations typically involve the administration of the compound and subsequent analysis of biological samples (e.g., plasma, urine, feces, and bile) to identify and quantify the parent drug and its metabolites.

Identification and Characterization of Metabolites in Preclinical Species

Specific metabolites of this compound in preclinical species such as rats, dogs, or monkeys have not been detailed in the available scientific literature. The characterization of metabolites is a critical step in preclinical development, as it helps to understand the clearance mechanisms of a drug and to identify any potentially active or toxic byproducts. This process typically involves the use of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to isolate and identify the chemical structures of metabolites. Without specific studies on this compound, one can only hypothesize potential metabolic transformations based on its chemical structure, which includes moieties susceptible to common metabolic reactions.

Hypothetical Metabolic Transformations of this compound:

Potential Reaction Description Potential Metabolite Structure
O-DemethylationRemoval of a methyl group from one of the methoxy (B1213986) groups on the trimethoxybenzoyl or the yohimban (B1201205) rings.A hydroxylated version of this compound.
HydroxylationAddition of a hydroxyl group to the aromatic or aliphatic parts of the molecule.Hydroxythis compound.
Ester HydrolysisCleavage of the ester linkage, separating the trimethoxybenzoic acid from the yohimban-16β-carboxylate core.Methoserpidinic acid and trimethoxybenzoic acid.
N-OxidationOxidation of the nitrogen atoms within the yohimban ring system.This compound N-oxide.
GlucuronidationConjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility for excretion.This compound-glucuronide.

This table represents hypothetical metabolic pathways based on the chemical structure of this compound and common drug metabolism reactions. It is not based on experimentally verified data for this compound in preclinical species.

Enzymatic Systems Involved in Biotransformation

The specific enzymatic systems involved in the biotransformation of this compound have not been identified in preclinical studies. Generally, the cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver, is responsible for the phase I metabolism of a vast number of drugs. It is plausible that CYP450 enzymes would be involved in the oxidative metabolism of this compound, such as O-demethylation and hydroxylation.

Further phase II metabolism, involving conjugation reactions, would likely be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). In vitro studies using liver microsomes or recombinant enzymes from different preclinical species would be necessary to identify the specific CYP450 and UGT isoforms responsible for this compound metabolism.

Potential Enzymatic Systems in this compound Metabolism:

Enzyme Family Potential Role in this compound Metabolism
Cytochrome P450 (CYP)Catalysis of oxidative reactions like O-demethylation and hydroxylation.
UDP-Glucuronosyltransferases (UGTs)Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.
EsterasesHydrolysis of the ester bond.

This table is speculative and not based on direct experimental evidence for this compound.

Application of Metabolomics and Metabolic Flux Analysis in Preclinical Models

There is no evidence in the scientific literature of the application of metabolomics or metabolic flux analysis specifically to the study of this compound in preclinical models. Metabolomics is a powerful tool that allows for the comprehensive analysis of all small-molecule metabolites in a biological system. In drug development, it can be used to identify biomarkers of drug efficacy or toxicity and to gain a deeper understanding of a drug's mechanism of action and its metabolic fate.

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions within a network of biochemical pathways. This could, in theory, be applied to understand how this compound might alter cellular metabolism in preclinical models. However, without foundational data on its primary metabolic pathways, the application of these advanced techniques would be premature. Future research in this area would be beneficial to fully elucidate the metabolic profile of this compound.

Advanced Analytical and Computational Research Methodologies

Advanced Spectroscopic and Chromatographic Techniques for Chemical Characterization

Spectroscopic and chromatographic techniques are fundamental for the identification, separation, and structural characterization of chemical compounds. Their application to Methoserpidine allows for confirmation of its presence and the determination of its structural features.

High-Resolution Mass Spectrometry (HRMS), often coupled with chromatographic techniques such as Liquid Chromatography (LC), is a powerful tool for the analysis of pharmaceuticals and complex mixtures. HRMS provides high resolving power, mass accuracy, and a wide dynamic range, enabling reliable molecular formula assignments and the detection of trace compounds. drug-dev.commdpi.comresearchgate.netnih.gov LC-MS analysis has been specifically utilized in studies involving this compound, allowing for its identification within complex samples based on its characteristic mass spectra and chromatographic behavior. mdpi.comresearchgate.net The coupling of LC with HRMS allows for the separation of components in a mixture before their mass analysis, providing both separation and identification capabilities. mdpi.comnih.govnih.gov

An example of LC-MS fragmentation used to identify this compound (CAS number: 865043) has been reported, showing the chromatogram, scan, extracted, and suggested target mass spectra derived from a sample. mdpi.comresearchgate.net This demonstrates the utility of this coupled technique in identifying specific compounds like this compound within complex matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural elucidation of organic molecules. hyphadiscovery.comresearchgate.netweebly.comjchps.comnih.gov It provides information about the different types of atoms within a molecule and their connectivity, offering a molecular "fingerprint". jchps.comnih.gov Various 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to assign signals to specific nuclei and determine the spatial arrangement of atoms. hyphadiscovery.comweebly.comjchps.com The application of NMR allows for the confirmation of proposed structures and the determination of stereochemistry. weebly.com Advanced NMR techniques, such as those utilizing cryoprobes, enable the acquisition of high-quality data even with limited sample amounts. hyphadiscovery.com While specific detailed NMR data for this compound were not found in the immediate search results, the technique's general importance in the structural characterization of complex organic molecules like yohimban (B1201205) alkaloids is well-established. wikipedia.orgweebly.com

Other spectroscopic methods, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information for the characterization of chemical compounds. IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, which is characteristic of specific functional groups present in the molecule. scholarsresearchlibrary.commrclab.comdrawellanalytical.comsamaterials.com This technique is valuable for identifying the types of chemical bonds and functional groups within this compound. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, related to electronic transitions within the molecule. mrclab.comdrawellanalytical.comsamaterials.commsu.edu It can be used for quantitative analysis and to detect the presence of chromophores. mrclab.comdrawellanalytical.commsu.edu While specific IR and UV-Vis spectra for this compound were not detailed in the search results, these methods are routinely applied in the characterization of organic compounds and pharmaceuticals to gain insights into their structural features and purity. scholarsresearchlibrary.commrclab.comdrawellanalytical.comsamaterials.comresearchgate.net

Here is a summary of the analytical techniques discussed:

TechniquePrincipleKey Information ProvidedApplication to this compound (or similar compounds)
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with high accuracy and resolving power.Molecular formula confirmation, exact mass, isotopic profile.Identification and characterization in complex mixtures. drug-dev.commdpi.comresearchgate.netnih.govmdpi.comresearchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates components by chromatography before MS analysis.Separation and identification of components in mixtures.Identification of this compound in samples. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the interaction of atomic nuclei with a magnetic field.Detailed structural connectivity, stereochemistry.Structural elucidation of organic molecules. hyphadiscovery.comresearchgate.netweebly.comjchps.comnih.gov
Infrared (IR) SpectroscopyMeasures absorption of infrared light due to molecular vibrations.Identification of functional groups and chemical bonds.Characterization of organic compounds and pharmaceuticals. scholarsresearchlibrary.commrclab.comdrawellanalytical.comsamaterials.com
Ultraviolet-Visible (UV-Vis) SpectroscopyMeasures absorption of UV-Vis light due to electronic transitions.Presence of chromophores, quantitative analysis.Characterization and quantification of organic compounds. mrclab.comdrawellanalytical.comsamaterials.commsu.edu

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry encompass a range of theoretical methods used to simulate and study the behavior of molecules. kallipos.grlibretexts.organu.edu.autarosdiscovery.comresearchgate.net These techniques are increasingly valuable in pharmaceutical research for understanding molecular properties and interactions at an atomic level. researchgate.netopenaccessjournals.com

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a small molecule, such as this compound (as a potential ligand), to a macromolecular target, typically a protein (receptor). openaccessjournals.comnih.govnih.govresearchgate.netscitechnol.com This method is widely applied in structure-based drug design to identify potential drug candidates, analyze the nature of interactions between a ligand and its target protein, and guide the optimization of ligand structures to enhance binding affinity. researchgate.netopenaccessjournals.comnih.govresearchgate.net The process involves algorithms to sample different ligand conformations and positions within the binding site and scoring functions to estimate the binding energy. nih.govnih.govresearchgate.net By simulating these interactions, molecular docking provides insights into how a molecule like this compound might interact with biological targets. openaccessjournals.com Studies have used molecular docking in combination with other methods to explore the potential activities of compounds, including those identified by LC-MS. mdpi.com

Molecular Dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of a molecular system by calculating the forces between atoms and integrating their equations of motion. mdpi.comebsco.compeerj.comnih.gov MD simulations provide dynamic insights into the structural, dynamical, and thermodynamical properties of molecules and their complexes. mdpi.comebsco.com In the context of ligand-protein interactions, MD simulations can be used to study the stability of the docked complex, explore conformational changes of the protein and ligand upon binding, and refine the binding pose predicted by docking. peerj.comnih.gov These simulations can provide a more realistic picture of molecular interactions compared to static docking methods by accounting for the flexibility of the molecules and the influence of the surrounding environment (e.g., solvent). mdpi.comebsco.com While specific MD simulation studies focused solely on this compound were not found, the technique is broadly applicable to understanding the dynamic behavior and interactions of small molecules with biological targets. mdpi.compeerj.comnih.gov

Here is a summary of the computational techniques discussed:

TechniquePrincipleKey Information ProvidedApplication to this compound (or similar compounds)
Molecular Modeling & Computational ChemistryApplication of computational methods to study molecular structure, properties, and behavior.Molecular properties, potential energy surfaces, reaction mechanisms.General framework for studying molecular systems. kallipos.grlibretexts.organu.edu.autarosdiscovery.comresearchgate.net
Molecular Docking & Ligand-Protein Interaction AnalysisPredicts binding pose and affinity of a ligand to a receptor.Binding orientation, interaction analysis (hydrogen bonds, hydrophobic interactions), binding affinity estimation.Identifying potential interactions with biological targets, guiding drug design. mdpi.comresearchgate.netopenaccessjournals.comnih.govnih.govresearchgate.netscitechnol.com
Molecular Dynamics (MD) SimulationsSimulates the time evolution of a molecular system based on forces between atoms.Dynamic behavior, conformational changes, stability of complexes, influence of environment.Studying the stability of ligand-protein complexes, refining binding poses, understanding dynamic interactions. mdpi.comebsco.compeerj.comnih.gov

Cheminformatics and Virtual Screening Approaches

Cheminformatics involves the use of computational and informational techniques to study chemical compounds. This includes analyzing chemical structures, predicting properties, and managing chemical data. This compound, with its defined chemical structure and properties nih.govuni.lunih.govwikipedia.org, can be analyzed using cheminformatics tools to calculate various molecular descriptors relevant to its behavior and potential activity.

This compound was also identified in a structural similarity study aimed at finding potential TNF-alpha binders using a drug repurposing approach, where yohimbine (B192690) was used as a reference compound nih.govresearchgate.net. This indicates its consideration in studies exploring structural relationships and potential bioactivity through computational similarity analysis.

Modern Research Design and Data Analytical Frameworks

Modern pharmacological research employing compounds like this compound relies on robust research designs and sophisticated data analytical frameworks to ensure the validity and reliability of findings.

Quantitative and Qualitative Analytical Research Methodologies

Quantitative analytical research methodologies involve the measurement of variables using numerical data and statistical analysis to identify relationships and test hypotheses nu.eduintrac.orgresearchgate.netnih.gov. In the context of studying a compound like this compound, quantitative methods could be applied to determine its concentration in various matrices (e.g., biological samples, formulations), quantify its binding affinity to specific receptors, or measure physiological responses in a dose-dependent manner.

Qualitative analytical research methodologies, in contrast, focus on exploring and understanding concepts, experiences, or phenomena through non-numerical data, such as observations or textual data, to generate hypotheses and provide deeper insights nu.eduresearchgate.netnih.govemeraldgrouppublishing.comlooppanel.comcaul.edu.augradcoach.comresearchgate.net. While less directly applicable to the intrinsic chemical properties or direct biological measurements of this compound compared to quantitative methods, qualitative approaches could potentially be relevant in understanding the broader context of its historical use or the perceptions surrounding its effects in research settings, although this is less common in basic pharmacological studies focused on compound mechanisms.

An example of analytical methodology applied in research involving compounds from natural sources, which could potentially include those structurally related to this compound (a yohimban alkaloid nih.gov), is liquid chromatography-mass spectrometry (LC-MS) researchgate.net. LC-MS is a quantitative and qualitative technique used to identify and quantify different chemical compounds within a sample based on their mass-to-charge ratio and chromatographic separation researchgate.net. This method was used in a study to identify potential anti-leukemia candidates, including this compound, from traditional herbal concoctions researchgate.net.

Statistical Inference and Multivariate Analysis in Pharmacological Research

Multivariate analysis comprises statistical techniques used to analyze data that consists of multiple variables nih.govresearchgate.netspectroscopyonline.comtjnpr.org. In pharmacological research, this can be particularly useful for understanding the complex interplay between a compound, multiple biological factors, and various measured outcomes. For instance, if studying the effects of this compound on several different physiological or biochemical markers simultaneously, multivariate analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares Discriminant Analysis (PLS-DA) could be used to identify patterns, reduce data dimensionality, and determine which variables contribute most significantly to the observed effects nih.govresearchgate.netspectroscopyonline.comtjnpr.org. While specific detailed examples of multivariate analysis applied solely to this compound research were not extensively found in the search results, the principles are highly relevant to analyzing complex datasets generated in modern pharmacological studies of compounds like it.

Application of Neuroscience Research Tools to Understand Peripheral and Central Activity

Given its structural relationship to reserpine (B192253), a known depletor of neurotransmitters, research on this compound has involved investigating its effects on the nervous system, encompassing both peripheral and central activity wikipedia.orgbps.ac.uk. Neuroscience research tools are essential for elucidating the mechanisms by which such compounds exert their effects.

In Vitro and In Vivo Electrophysiological Recording Techniques

While specific detailed electrophysiological studies focused solely on this compound were not prominently featured in the provided search results, these techniques would be valuable in investigating its potential effects on neuronal activity. For example, in vitro patch-clamp recording could be used to examine how this compound alters ion channel function or synaptic currents in isolated neurons. In vivo recordings could assess its impact on the firing patterns of neurons in specific brain regions or on nerve activity in peripheral tissues.

Neurochemical and Neuroimaging Techniques for Mapping Receptor Distribution and Activity

Neurochemical techniques are used to measure the levels of neurotransmitters, enzymes, and other neuroactive substances, as well as to study their synthesis, metabolism, and release. Receptor binding assays, a key neurochemical technique, are used to quantify the affinity and density of binding sites for a compound on specific receptors in brain tissue or cell membranes longdom.orgunc.edufrontiersin.orgmdpi.com.

Research has investigated the neurochemical effects of this compound, particularly its impact on noradrenaline levels. A study in rabbits and cats showed that large single doses of this compound lowered the noradrenaline content of sympathetic ganglia in rabbits and both ganglia and brain in cats bps.ac.uk. This finding provides insight into its potential mechanism of action on the sympathetic nervous system and central monoamine levels bps.ac.uk.

SpeciesThis compound Dose (mg/kg)Effect on Sympathetic Ganglia NoradrenalineEffect on Brain NoradrenalineObserved Sedation
Rabbit12LoweredNo effectNo
Cat0.5 - 12LossLossYes

Neuroimaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), can be used to visualize and quantify the distribution and activity of specific receptors or transporters in the living brain unc.edu. While no specific neuroimaging studies on this compound were found in the immediate search results, these techniques could potentially be applied to map the binding sites of radiolabeled this compound or to assess its impact on the activity of neurotransmitter systems in vivo. Receptor mapping using these techniques could provide valuable information about the targets of this compound in the central and peripheral nervous systems.

Computational Neuroscience Models for System-Level Insights

Computational neuroscience models are powerful tools employed to understand the complex dynamics and emergent properties of the nervous system across various scales, from molecular interactions within neurons to the behavior of large-scale neural circuits and systems. plos.orgfrontiersin.orgfrontiersin.orgcncr.nlnih.govresearchgate.netnih.govsaberatalukder.comroutledge.com These models integrate biological data and theoretical principles to simulate neural processes, providing insights into how system-level functions arise from the interactions of individual components. plos.orgfrontiersin.orgnih.govresearchgate.net They can be used to explore mechanisms underlying neurological conditions, predict system responses to perturbations, and evaluate potential therapeutic interventions in silico. plos.orgnih.govresearchgate.net

System-level computational models in neuroscience can take various forms, including network models, agent-based models, and physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models, among others. nih.govnih.govsrce.hr These approaches aim to capture the behavior of interconnected neural populations or the interplay between different brain regions, offering a holistic perspective that complements experimental studies. plos.orgfrontiersin.orgnih.gov The development and application of such models often involve integrating data from diverse sources, such as electrophysiology, neuroimaging, and behavioral studies. cncr.nlnih.govmpg.de

Research involving related compounds, such as reserpine, has sometimes utilized biological models like retinal organoids in drug screening efforts elifesciences.orgnih.gov. Furthermore, molecular-level in silico techniques, such as molecular docking and molecular dynamics simulations, have been applied to compounds structurally similar to this compound, like metoserpate (B1676521), to explore interactions with specific biological targets such as TNF-alpha nih.govresearchgate.net. These molecular simulation methods provide insights at a different scale than system-level computational neuroscience models, focusing on the binding affinity and dynamic interactions between a ligand and a single protein rather than the emergent behavior of neural circuits or systems.

Given the current limitations in the readily available published literature concerning computational neuroscience models specifically applied to this compound for system-level insights, it is not possible to provide detailed research findings or data tables directly pertaining to this specific topic for this compound based on the conducted searches. Future research in computational neuroscience may explore the system-level effects of this compound, potentially shedding light on its mechanisms of action within complex neural networks.

Concluding Perspectives and Future Research Directions

Unexplored Molecular Targets and Pathways for Further Investigation

The classical understanding of Methoserpidine's mechanism of action is linked to its effects on the sympathetic nervous system, similar to other Rauwolfia alkaloids. However, the full spectrum of its molecular interactions and the pathways it influences may not be completely elucidated. Future research could focus on identifying novel molecular targets beyond those traditionally associated with its antihypertensive effects. Techniques such as affinity-based chemical proteomics, combined with in silico target prediction, could be employed to systematically map the proteins, nucleic acids, carbohydrates, or lipids that this compound interacts with. mpg.de This approach has proven effective in uncovering unexpected targets for bioactive molecules. mpg.de

Furthermore, investigating the compound's interactions within complex biological networks using approaches like network pharmacology could reveal its influence on interconnected pathways. rsc.orgresearchgate.net This could involve mapping this compound's interactions within pathways related to inflammation, neurodegenerative processes, or other complex diseases where its structural similarity to compounds like yohimbine (B192690) might suggest potential activity. researchgate.netnih.gov For instance, recent in silico studies on metoserpate (B1676521) (a related compound) have explored its potential interaction with TNF-alpha, a key player in inflammatory and neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov This highlights the potential for exploring this compound's effects on targets and pathways beyond its established indications.

Potential for Design and Synthesis of Advanced this compound Analogues

The core structure of this compound, a yohimban (B1201205) alkaloid, provides a scaffold for the design and synthesis of novel analogues. wikipedia.orgnih.gov Analogue design is a well-established strategy in drug discovery to modulate the pharmacological properties of existing compounds, including improving target affinity, selectivity, and pharmacokinetic profiles. rsc.orgnih.gov

Future research can focus on rational design strategies to create this compound analogues with potentially enhanced or altered biological activities. This could involve making structural modifications to the this compound molecule to target specific receptors or enzymes identified in future target deconvolution studies. rsc.org Techniques such as structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design process. nih.gov The synthesis of these advanced analogues would require proficient organic synthesis methodologies to access complex molecular architectures. rsc.org The goal would be to generate a library of compounds that can be screened for activity in various biological assays, potentially uncovering analogues with improved efficacy, reduced off-target effects, or novel therapeutic applications.

Integration of Multi-Omics and Systems Biology Approaches

Understanding the comprehensive impact of this compound on biological systems necessitates moving beyond single-target or single-pathway investigations. The integration of multi-omics data (such as genomics, transcriptomics, proteomics, and metabolomics) with systems biology approaches offers a powerful avenue for future research. biomedgrid.commdpi.comnih.govnih.gov

Applying multi-omics to study the effects of this compound in relevant biological models could provide a holistic view of its molecular footprint. biomedgrid.comnih.gov For example, transcriptomic analysis could reveal changes in gene expression profiles upon exposure to this compound, while proteomic and metabolomic studies could identify alterations in protein abundance and metabolic pathways, respectively. biomedgrid.com Integrating these diverse datasets through systems biology modeling can help construct comprehensive networks of molecular interactions and identify key regulatory nodes affected by the compound. mdpi.comnih.govfrontiersin.org This approach can unravel the complex interplay between different biological layers and provide deeper insights into this compound's mechanism of action and potential therapeutic effects in a systemic context. biomedgrid.comnih.govfrontiersin.org Challenges in integrating heterogeneous multi-omics data exist but are being addressed by advancements in computational frameworks and analytical methods. biomedgrid.commdpi.com

Advancements in Predictive Modeling and In Silico Drug Design

For this compound, in silico methods can be applied in several ways:

Target Prediction: Utilizing algorithms to predict potential molecular targets based on the compound's structure and similarity to molecules with known targets. mpg.decrownbio.com

Binding Affinity Prediction: Employing molecular docking and simulation studies to model the interaction between this compound or its analogues and potential target proteins, predicting binding modes and affinities. researchgate.netnih.govpatsnap.com

ADME/Tox Prediction: Using predictive models to estimate absorption, distribution, metabolism, excretion, and toxicity properties of this compound and its designed analogues, helping to filter out candidates with unfavorable profiles early in the process. patsnap.compharm-int.compatheon.com

Analogue Design and Virtual Screening: Designing novel this compound analogues computationally and performing virtual screening of large chemical libraries to identify compounds with desired properties or predicted activity against specific targets. rsc.orgpatsnap.com

Pharmacokinetic Modeling: Developing in silico models to predict the pharmacokinetic behavior of this compound, which can inform future experimental studies. nih.gov

Q & A

Q. What distinguishes Methoserpidine’s molecular mechanism of action from reserpine, and how does this impact its pharmacological profile?

this compound, a synthetic isomer of reserpine, selectively blocks sympathetic adrenergic transmission without inducing central nervous system (CNS) depression. Unlike reserpine, which depletes catecholamines broadly, this compound retains hypotensive efficacy while minimizing parasympathetic side effects (e.g., gastric ulceration, drowsiness) due to structural modifications like the 10-methoxy group. Animal studies demonstrate its LD50 in mice is 82 mg/kg versus 8 mg/kg for reserpine, indicating significantly lower acute toxicity .

Q. What experimental models are most appropriate for evaluating this compound’s chronic toxicity and efficacy?

Longitudinal rodent studies (e.g., 1 mg/kg daily for two months in rats) are critical for assessing chronic toxicity. These models should include:

  • Control groups receiving reserpine or placebo.
  • Endpoints such as mortality rates, histopathological changes, and behavioral metrics (e.g., motor activity). Evidence from rat studies shows this compound-treated groups maintained stable health, whereas reserpine caused 50% mortality under identical conditions .

Advanced Research Questions

Q. How should researchers design a mixed-methods study to address contradictions in this compound’s reported side effects (e.g., depressive symptoms vs. minimal CNS effects)?

  • Quantitative Component : Meta-analysis of historical clinical trials (e.g., 1961 Glasgow trial reporting depressive symptoms in 4/28 patients vs. animal studies showing no CNS depression ).
  • Qualitative Component : Retrospective interviews with trial participants to contextualize symptom reporting (e.g., dosage variability, comorbidities).
  • Integration : Cross-validate findings using systematic review frameworks (e.g., PRISMA) to identify confounding variables like dosing protocols or patient selection bias .

Q. What methodological gaps exist in historical studies of this compound, and how can modern techniques resolve them?

  • Gaps : Early trials (pre-1960s) lacked standardized dosing, placebo controls, and long-term follow-up. For example, the 1961 Glasgow trial did not quantify depressive symptoms using validated scales .
  • Modern Solutions :
  • Use randomized controlled trials (RCTs) with double-blind protocols.
  • Incorporate biomarkers (e.g., plasma catecholamine levels) to objectively correlate efficacy and side effects.
  • Apply machine learning to historical data to identify overlooked patterns .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in toxicity data between acute (LD50) and chronic (two-month rat study) this compound studies?

  • Acute Toxicity : High LD50 (82 mg/kg in mice) suggests low immediate risk, but this does not reflect cumulative effects.
  • Chronic Toxicity : The two-month rat study (1 mg/kg/day) showed no mortality, implying dose-dependent safety.
  • Resolution : Conduct dose-escalation studies with pharmacokinetic modeling to identify thresholds for toxicity. Compare interspecies metabolic pathways to extrapolate human relevance .

Methodological Recommendations

  • Experimental Design : Prioritize RCTs with adaptive dosing and multimodal endpoints (e.g., blood pressure reduction, quality-of-life metrics) .
  • Data Validation : Use dual analytical methods (e.g., HPLC for drug quantification and ELISA for biomarker analysis) to minimize measurement bias .
  • Ethical Compliance : Adhere to guidelines for animal studies (e.g., OECD 453 for chronic toxicity) and human trials (e.g., informed consent, IRB approval) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.